2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide
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Overview
Description
SNX-0723 is a potent inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding, stabilization, and degradation of many proteins. This compound has shown significant potential in treating diseases such as malaria and Parkinson’s disease due to its ability to inhibit Hsp90 in both Plasmodium parasites and human cells .
Preparation Methods
The synthesis of SNX-0723 involves several steps, starting with the preparation of the mother liquor by dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
SNX-0723 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SNX-0723 has a wide range of scientific research applications:
Mechanism of Action
SNX-0723 exerts its effects by inhibiting Hsp90, a molecular chaperone that assists in the folding, stabilization, and degradation of many proteins. By binding to Hsp90, SNX-0723 disrupts its function, leading to the degradation of client proteins that rely on Hsp90 for stability . This inhibition results in the induction of heat shock protein 70 (Hsp70), which helps to mitigate the effects of protein misfolding and aggregation .
Comparison with Similar Compounds
SNX-0723 is unique among Hsp90 inhibitors due to its high selectivity and potency. Similar compounds include:
SNX-8891: Another Hsp90 inhibitor with similar pharmacokinetic properties but reduced cellular toxicity.
SNX-3113: Exhibits similar inhibitory effects on Hsp90 but with different pharmacological properties.
SNX-3723: Another potent Hsp90 inhibitor with comparable efficacy.
These compounds share the ability to inhibit Hsp90 but differ in their selectivity, potency, and pharmacokinetic profiles, highlighting the uniqueness of SNX-0723 in terms of its effectiveness and potential therapeutic applications.
Properties
Molecular Formula |
C22H26FN3O3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide |
InChI |
InChI=1S/C22H26FN3O3/c1-12-10-26(17-8-22(2,3)9-18(27)19(12)17)14-6-15(23)20(21(24)28)16(7-14)25-13-4-5-29-11-13/h6-7,10,13,25H,4-5,8-9,11H2,1-3H3,(H2,24,28)/t13-/m0/s1 |
InChI Key |
GAGDTKJJVCLACJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)N[C@H]4CCOC4 |
Canonical SMILES |
CC1=CN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C(=C3)F)C(=O)N)NC4CCOC4 |
Origin of Product |
United States |
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